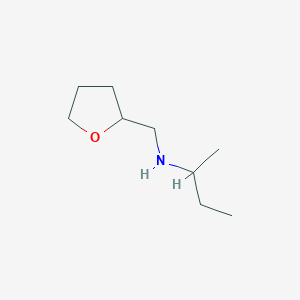![molecular formula C9H17NO B13315870 (2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine is a bicyclic amine compound with the molecular formula C9H17NO. It is characterized by a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique reactivity. This compound is of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a furan and an olefinic or acetylenic dienophile can yield the desired bicyclic framework
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by specific functional group modifications. The process is optimized for high yield and purity, often involving catalytic hydrogenation and selective amination steps .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various substituted bicyclic amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine: Similar structure but with a methyl group instead of a methoxy group.
2-Methylenebicyclo[2.2.1]heptane: Lacks the amine group and has a methylene group instead.
Bicyclo[2.2.1]heptane, 2-methyl-: Similar bicyclic structure but different functional groups.
Uniqueness
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine is unique due to its specific combination of a methoxy group and an amine on the bicyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
(2-methoxy-2-bicyclo[2.2.1]heptanyl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-11-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6,10H2,1H3 |
InChI-Schlüssel |
VCSFPOKVOPWBAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC2CCC1C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


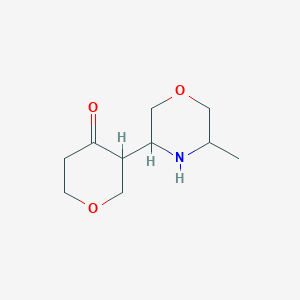

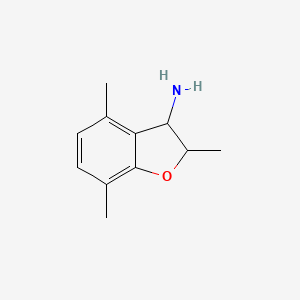
![[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13315810.png)
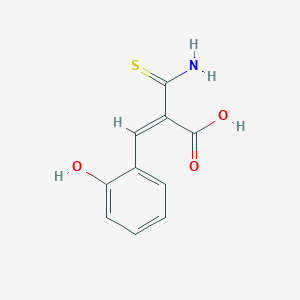
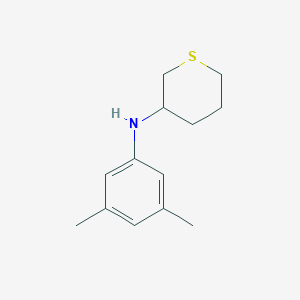
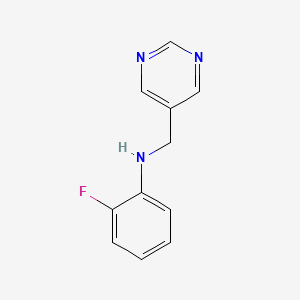
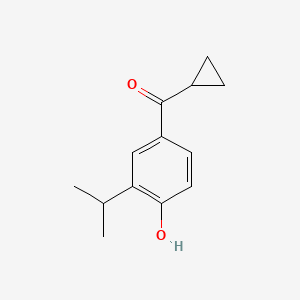
![N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13315849.png)
![Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)
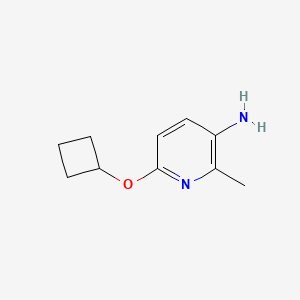
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
